molecular formula C18H13FN4O3S2 B2756559 Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate CAS No. 1049365-31-2

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate

Cat. No.: B2756559
CAS No.: 1049365-31-2
M. Wt: 416.45
InChI Key: ZNNQGNRJXFOFKB-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted at position 6 with a 4-fluorophenyl group. The imidazo[2,1-b]thiazole system is further functionalized at position 3 with a carboxamido linker that connects to a thiazole ring bearing an ethyl carboxylate group at position 2.

Properties

IUPAC Name

ethyl 2-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O3S2/c1-2-26-16(25)13-8-27-17(20-13)22-15(24)14-9-28-18-21-12(7-23(14)18)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNQGNRJXFOFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate are largely tied to its interactions with various biomolecules. The compound has been found to exhibit cytotoxic activity on cancer cells

Cellular Effects

This compound has been shown to have a significant impact on cellular processes. In particular, it has been found to exhibit cytotoxic activity on various types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells. This suggests that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C19H15FN4O3S2
  • Molecular Weight : 430.47 g/mol
  • Functional Groups : Ethyl ester, imidazo[2,1-b]thiazole, thiazole, and a 4-fluorophenyl substituent.

These structural elements suggest that the compound may interact with various biological targets, leading to diverse pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the imidazo[2,1-b]thiazole core.
  • Introduction of the 4-fluorophenyl group via electrophilic substitution.
  • Coupling with thiazole derivatives to yield the final product.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. This compound has demonstrated promising cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : The compound may inhibit key cancer pathways through kinase inhibition and tubulin destabilization, leading to apoptosis in tumor cells while sparing normal cells .
  • Cytotoxicity Data : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells .
Compound NameStructure FeaturesNotable Activity
Ethyl 2-(6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole-3-carboxamido)acetateSimilar imidazo[2,1-b]thiazole coreAnticancer activity against MDA-MB-231 cells
Ethyl 5-(4-fluorophenyl)-3-thiosemicarbazoneContains thiazole moietyAntimicrobial properties
N-(5-methyl-4-phenylthiazol-2-yl)-acetamideThiazole integratedAnticancer activity

Neuropharmacological Activity

Recent research has also explored the acetylcholinesterase (AChE) inhibitory activity of related compounds. This compound showed significant AChE inhibition in vitro:

  • Inhibition Values : Percent AChE inhibition ranged from 48.48% to 69.92% across various derivatives tested.
  • IC50 Determination : One derivative exhibited an IC50 value of 0.0245±0.0028 mg mL0.0245\pm 0.0028\text{ mg mL}, indicating strong potential for treating conditions like Alzheimer's disease .

Case Studies

Several case studies have documented the efficacy of imidazo[2,1-b]thiazoles in clinical settings:

  • Cancer Treatment : A study reported the use of imidazo[2,1-b]thiazoles in combination therapies for resistant cancer types, showcasing enhanced efficacy when paired with traditional chemotherapeutics .
  • Neurodegenerative Disorders : Research indicated that compounds with similar structures could improve cognitive function in animal models by inhibiting AChE and promoting cholinergic signaling .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole, including ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate, exhibit promising anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines by inhibiting key cancer pathways and selectively targeting tumor cells while sparing normal cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget Cell LinesNotable Activity
Ethyl 5-(4-fluorophenyl)-3-thiosemicarbazoneVarious cancer linesAntimicrobial properties
N-(5-methyl-4-phenylthiazol-2-yl)-acetamideMDA-MB-231Anticancer activity

Antimicrobial Properties

In addition to anticancer activity, thiazole derivatives have been investigated for their antimicrobial properties. This compound may also exhibit such properties due to the structural characteristics shared with other thiazole-containing compounds .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that integrate various synthetic methodologies. These methods include condensation reactions and cyclization processes that yield the final product with high purity and yield .

Table 2: Synthesis Steps Overview

StepReaction TypeDescription
Step 1CondensationFormation of imidazo[2,1-b]thiazole framework
Step 2CyclizationCreation of thiazole moiety
Step 3EsterificationIntroduction of ethyl ester functionality

Case Studies and Research Findings

Several studies have documented the promising biological activities associated with imidazo[2,1-b]thiazole derivatives:

  • Study A : Investigated the anticancer effects of related compounds on Caco-2 cells, demonstrating significant viability reduction compared to untreated controls .
  • Study B : Focused on the synthesis of new thiazole derivatives and their evaluation against various cancer cell lines, highlighting the importance of structural modifications for enhanced activity .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. For example:

  • Reagents/Conditions : Lithium hydroxide (LiOH·H₂O) in aqueous ethanol at 60°C .

  • Product : 2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylic acid.

Amide Bond Formation

The carboxamido group participates in coupling reactions with amines or sulfonamides:

  • Reagents/Conditions :

    • Carboxylic acid intermediates activated with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF .

    • Triethylamine (TEA) as a base.

  • Example Product : Conjugates with sulfonyl piperazines for enhanced bioactivity .

Cyclization and Condensation Reactions

The imidazo[2,1-b]thiazole core facilitates cyclization with electrophilic reagents:

Thiadiazole Formation

Reaction with hydrazinecarbodithioates yields thiadiazole derivatives:

  • Reagents/Conditions : Methyl hydrazinecarbodithioate in ethanol at room temperature .

  • Product : Methyl-2-(1-(3-methyl-6-(p-tolyl)imidazo[2,1-b]thiazol-2-yl)ethylidene)hydrazine-1-carbodithioate .

Substitution Reactions

The 4-fluorophenyl group undergoes electrophilic aromatic substitution (EAS):

Reaction Type Reagents/Conditions Product Reference
NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivative at the para position of the fluorophenyl ring
HalogenationCl₂/AlCl₃ or Br₂/FeBr₃Halo-substituted analogues (e.g., Cl or Br at meta positions)

Oxidation

  • The thiazole ring’s sulfur atom can be oxidized to sulfoxide or sulfone derivatives using m-CPBA (meta-chloroperbenzoic acid) .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the imidazo[2,1-b]thiazole’s unsaturated bonds, yielding dihydro derivatives .

Biological Interaction-Driven Reactions

The compound’s derivatives interact with biological targets, influencing reaction pathways:

Carbonic Anhydrase Inhibition

  • Thiazole-sulfonyl piperazine conjugates inhibit carbonic anhydrase isoforms (e.g., CA-III) via zinc-binding motifs .

  • Key Modification : Introduction of sulfonamide groups enhances binding affinity (IC₅₀ values: 12–45 nM) .

Anticancer Activity

  • Ester-to-acid hydrolysis improves cytotoxicity against cancer cell lines (e.g., IC₅₀ = 5.71 μM for breast cancer cells) .

Stability and Degradation

  • pH Sensitivity : The ester group hydrolyzes rapidly under alkaline conditions (pH > 10) but remains stable in acidic media (pH 2–6) .

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and forming charred residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives, which exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally and functionally related analogs:

Structural Variations and Substituent Effects

  • Core Modifications: Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS: 914204-71-0): Differs by replacing the carboxamido-thiazole moiety with a methyl group at position 3 and a simpler ethyl carboxylate at position 2. 6-(2-Nitrophenyl)-imidazo[2,1-b]thiazole-3-carboxylic acid ethyl ester: Features a nitro group at the phenyl ring, which enhances electron-withdrawing effects and may influence reactivity in biological systems .
  • Methoxyphenyl Derivatives (e.g., 5h in ): The methoxy group introduces electron-donating effects, which could modulate enzyme interactions differently compared to fluorine .

Functional Advantages and Limitations

  • However, the complexity may reduce synthetic scalability .
  • Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius favor metabolic stability and bioavailability over bulkier halogens like chlorine .
  • Safety Profile : Fluorinated imidazothiazoles generally require precautions against heat and ignition sources (e.g., P210 in ), whereas chlorinated analogs may pose higher environmental persistence risks .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate?

The compound is synthesized via multi-step protocols. A representative method involves:

  • Refluxing 2-amino-3-[(4-fluorobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide in ethanol to form an imidazo[2,1-b]thiazole intermediate.
  • Reacting this intermediate with hydrazine hydrate to yield the acetohydrazide derivative.
  • Condensation with substituted isothiocyanates under reflux to introduce the carboxamido group .
    Key steps require monitoring via TLC and purification via recrystallization from ethanol or ethanol/water mixtures.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and carboxamide groups).
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify stoichiometry .

Q. How is the compound screened for preliminary biological activity?

  • Enzyme inhibition assays : For example, aldose reductase (AR) inhibition is tested using DL-glyceraldehyde as a substrate, monitoring NADPH consumption spectrophotometrically at 340 nm .
  • Antimicrobial screening : Disk diffusion or microbroth dilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can low yields during cyclization steps be addressed?

Low yields in imidazo[2,1-b]thiazole formation often arise from competing side reactions (e.g., N-acylation). Mitigation strategies include:

  • Using phosphorus oxychloride as a cyclization agent instead of acetic anhydride to prevent undesired acylation .
  • Optimizing reaction time and temperature (e.g., reflux in ethanol for 3–5 hours) .

Q. What structure-activity relationship (SAR) insights guide derivative design?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., 4-fluorophenyl) enhances metabolic stability.
  • Heterocyclic modifications : Replacing the thiazole ring with pyrazolyl or triazolyl groups alters target binding affinity .
  • Hydrazide derivatives : Substituted hydrazinecarbothioamides improve AR inhibitory activity by forming hydrogen bonds with catalytic residues .

Q. What computational methods are used to predict binding modes?

  • Molecular docking (e.g., AutoDock Vina) into target protein structures (e.g., aldose reductase PDB: 1US0) to identify key interactions.
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How are contradictory spectral data resolved during structural elucidation?

  • 2D NMR techniques (COSY, HSQC) clarify ambiguous proton-carbon correlations.
  • X-ray crystallography provides definitive confirmation of regiochemistry, especially for isomers .

Q. What purification methods ensure high purity for pharmacological studies?

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) removes unreacted starting materials.
  • Recrystallization from ethanol/water (1:1) eliminates polar impurities .

Q. What safety precautions are essential during synthesis?

  • Use fume hoods to avoid inhalation of volatile reagents (e.g., phosphorus oxychloride).
  • Wear heat-resistant gloves during reflux steps and store intermediates in airtight containers .

Q. What pharmacological applications are being explored?

  • Antidiabetic agents : AR inhibition reduces polyol pathway flux, mitigating diabetic complications .
  • Antimicrobials : Triazole and thiazolidinone derivatives show activity against S. aureus and C. albicans .
  • Anticancer leads : Imidazo[2,1-b]thiazole derivatives inhibit kinase pathways in preclinical models .

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